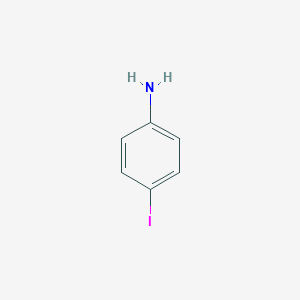

4-Iodoaniline

Descripción

Propiedades

IUPAC Name |

4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCDUSVTXIWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Record name | 4-iodoaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060239 | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | p-Iodoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00767 [mmHg] | |

| Record name | p-Iodoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-37-4 | |

| Record name | 4-Iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BMK56397B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of 4-Iodoaniline: A Technical Guide for Researchers

An in-depth exploration of the applications of 4-iodoaniline in chemical synthesis, materials science, and drug development, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile compound.

This compound, a commercially available aromatic amine, serves as a pivotal building block in a multitude of research applications. Its unique structural features, particularly the presence of a reactive iodine atom and a nucleophilic amino group on a benzene ring, render it a highly valuable intermediate for the synthesis of complex organic molecules, advanced materials, and pharmacologically active compounds. This guide provides a detailed overview of its primary uses in research, complete with quantitative data, experimental protocols, and visual workflows to facilitate its practical application in the laboratory.

Core Applications in Organic Synthesis: A Hub for Cross-Coupling Reactions

This compound is a cornerstone substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The high reactivity of the carbon-iodine bond makes it an excellent coupling partner in Suzuki, Sonogashira, and Heck reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials. This compound readily participates in this reaction with various boronic acids to yield substituted aminobiphenyls.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (Microwave) | 92 |

| 2 | 4-Iodoanisole | Phenylboronic acid | C-SH-Pd (1.4) | - | K₂CO₃ | EtOH | 100 | up to 100 |

| 3 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 95 |

Data compiled from multiple sources.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodoaniline with Phenylboronic Acid [3]

-

To a flame-dried reaction tube, add 2-iodoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aminobiphenyl product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, yielding aryl alkynes. This compound is an effective substrate for this reaction, providing access to a wide range of functionalized anilines.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) |

| 1 | 4-Bromo-2,6-diiodoaniline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N or DIPEA | THF or Toluene | 50-70 |

| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 |

| 3 | 4-Iodo-3,5-dimethylphenyl acetate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | RT to 60 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Sonogashira Coupling of 4-Iodo-3,5-dimethylphenyl acetate with Phenylacetylene [6]

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-iodo-3,5-dimethylphenyl acetate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous THF and triethylamine (2.0 equiv).

-

To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.

-

The reaction mixture is then stirred at room temperature or heated to 50-60 °C.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Perform an aqueous workup by extracting with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This compound and its derivatives are highly reactive substrates in this transformation.

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) |

| 1 | 4-Iodo-3,5-dimethylphenyl acetate | Alkene | Pd(OAc)₂ (1-5) | Triethylamine | DMF | 80-120 |

| 2 | 4-Iodo-2,6-dimethylaniline | Acrylonitrile | Pd/C (5) | NaOAc | DMA | 140 |

| 3 | 4-Iodoacetophenone | Acrylic acid | Palladium catalyst | Na₂CO₃ | Water | - |

Data compiled from multiple sources.[7][8][9]

Experimental Protocol: Heck Reaction of 4-Iodo-3,5-dimethylphenyl acetate with an Alkene [7]

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodo-3,5-dimethylphenyl acetate (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl iodide).

-

Add the base (e.g., triethylamine, 2-3 equiv).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a valuable building block in pharmaceutical research, contributing to the synthesis of a wide array of therapeutic agents.[10][11] Its utility stems from its ability to be incorporated into complex molecular scaffolds, enabling the exploration of structure-activity relationships.

Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[12][13][14] this compound can be used to introduce the aniline moiety through nucleophilic aromatic substitution or cross-coupling reactions, forming the core of these inhibitors.

Experimental Protocol: General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route involves the reaction of a 4-chloroquinazoline with this compound in the presence of a base.

-

Dissolve the 4-chloroquinazoline (1.0 equiv) in a suitable solvent such as isopropanol or DMF.

-

Add this compound (1.0-1.2 equiv) and a base (e.g., diisopropylethylamine, 2.0 equiv).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to afford the 4-(4-iodoanilino)quinazoline derivative.

-

The iodo-substituent can then be further functionalized using the cross-coupling reactions described above to generate a library of compounds for biological evaluation.

Materials Science Applications

The reactivity of this compound also extends to the field of materials science, where it is used to modify the properties of existing materials or to synthesize novel polymers.

Functionalization of Graphene Oxide

This compound can be used to functionalize graphene oxide (GO), a process that can alter its electronic properties and dispersibility in various solvents and polymer matrices.[15][16][17] The amino group of this compound can react with the oxygen-containing functional groups on the GO surface, while the iodo-substituent provides a handle for further chemical modification.

Experimental Protocol: Synthesis of Nitrogen and Iodine Co-functionalized Graphene Oxide (NI-rGO) [15]

-

Synthesize graphene oxide (GO) using a modified Hummers method.

-

Disperse the as-synthesized GO in deionized water using ultrasonication.

-

Add 4-iodophenylhydrazine to the GO suspension. Note: While the original protocol uses 4-iodophenylhydrazine, this compound can be used in similar functionalization reactions, often requiring activation of the GO surface or the use of coupling agents.

-

Stir the mixture for 6 hours at 90 °C.

-

Filter the suspension and wash the filtered cake with deionized water.

-

Dry the resulting NI-rGO at 60 °C.

Synthesis of Azo Dyes

This compound serves as a diazo component in the synthesis of azo dyes.[11][18] The amino group is first converted to a diazonium salt, which then undergoes an azo coupling reaction with an electron-rich aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage.

Experimental Protocol: General Synthesis of an Azo Dye from this compound

-

Diazotization:

-

Dissolve this compound (1.0 equiv) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0 equiv) in water, maintaining the temperature between 0-5 °C.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, acidic solution for anilines).

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

The azo dye will precipitate out of the solution.

-

Collect the dye by vacuum filtration and wash with cold water.

-

Conclusion

This compound is an exceptionally versatile and valuable reagent in chemical research. Its utility in fundamental synthetic transformations such as Suzuki, Sonogashira, and Heck cross-coupling reactions, coupled with its role in the synthesis of pharmaceuticals, dyes, and advanced materials, underscores its importance. The experimental protocols and data presented in this guide offer a practical framework for researchers to harness the synthetic potential of this compound in their own research endeavors. As the demand for novel molecules and materials continues to grow, the applications of this multifaceted building block are poised to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gctlc.org [gctlc.org]

- 10. calibrechem.com [calibrechem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 17. Synthesis and Functionalization of Graphene Oxide [chemrestech.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Iodoaniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodoaniline, a critical chemical intermediate in various fields, particularly in pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, key reactions, and safety information, presented for practical application in a research and development setting.

Chemical Identity and Structure

This compound, also known as p-iodoaniline or 1-amino-4-iodobenzene, is an aromatic organic compound. It consists of a benzene ring substituted with an amino group (-NH₂) and an iodine atom (-I) at the para (1,4) positions. This unique structure, featuring both a nucleophilic amino group and a reactive C-I bond, makes it a versatile building block in organic synthesis.[1]

The chemical structure is represented by the SMILES string Nc1ccc(I)cc1 and the InChIKey VLVCDUSVTXIWGW-UHFFFAOYSA-N.[2][3]

Physicochemical and Spectroscopic Properties

This compound is typically a white to grey or brown crystalline powder.[1][4][5] It is stable under standard storage conditions, though it is known to be light-sensitive.[4][6] Key quantitative properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 540-37-4 | [1][7][8] |

| Molecular Formula | C₆H₆IN | [1][7][8] |

| Molecular Weight | 219.02 g/mol | [1][4][8] |

| Appearance | White to grey-brown crystalline powder | [1][4][5] |

| Melting Point | 61-65 °C | [4][7][9] |

| Boiling Point | 268.7 °C at 760 mmHg | [10] |

| Density | ~1.924 g/cm³ | [10] |

| Solubility | Slightly soluble in water; Freely soluble in alcohol, diethyl ether, and chloroform. | [2][4][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Solvent / Conditions | Reference(s) |

| ¹H NMR | ~7.39 ppm (d, 2H, Ar-H), ~6.45 ppm (d, 2H, Ar-H), ~3.61 ppm (s, 2H, -NH₂) | CDCl₃ | [2] |

| ¹³C NMR | δ 146.1, 137.9, 117.3, 79.4 ppm | CDCl₃ | [11] |

| Infrared (IR) | Key bands for N-H stretching (amine), C-N stretching, C-I stretching, and aromatic C-H bending. | KBr disc / Nujol mull | [10][12][13] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 219. | Electron Ionization (EI) | [14][15] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is the direct iodination of aniline. The following protocol is adapted from established procedures.[16]

Materials:

-

Aniline (1.2 moles, 110 g)

-

Sodium Bicarbonate (1.8 moles, 150 g)

-

Iodine, powdered (1 mole, 254 g)

-

Deionized Water (1 L)

-

Gasoline or Petroleum Ether (for purification, ~1 L)

-

Ice

Procedure:

-

In a 3-L beaker, combine aniline (110 g), sodium bicarbonate (150 g), and water (1 L).

-

Cool the mixture to 12-15 °C using an ice bath.

-

With efficient mechanical stirring, add powdered iodine (254 g) in 15-20 g portions over a period of 30 minutes.

-

Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.

-

Collect the dark crystalline product, crude p-iodoaniline, by suction filtration on a Büchner funnel. Press the solid to remove as much water as possible.

-

Purification: Transfer the crude product to a 2-L flask and add 1 L of gasoline or petroleum ether.

-

Heat the mixture in a water bath to 75-80 °C under a reflux condenser for approximately 15 minutes with frequent shaking.

-

Decant the hot supernatant into a beaker cooled in an ice-salt bath while stirring constantly.

-

This compound will crystallize as nearly colorless needles.

-

Filter the purified crystals and allow them to air dry. The expected yield is approximately 75-84%.[16]

Representative Reaction: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura reaction.

Materials:

-

This compound (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.5 mol%)

-

Potassium Carbonate (K₂CO₃) (2 mmol)

-

Ethanol/Water solution or other suitable solvent system (e.g., Toluene, DMF)

Procedure:

-

To a round-bottomed flask, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

-

Add the solvent (e.g., 10 mL of 95% ethanol).

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Under an inert atmosphere, add the palladium catalyst (0.5 mol%).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add cold water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone intermediate in the pharmaceutical industry.[4] Its reactivity allows for its incorporation into complex molecular architectures, making it invaluable for the synthesis of Active Pharmaceutical Ingredients (APIs).[4]

-

Anti-Cancer Agents: It is a key building block in the synthesis of various anti-tumor agents, including inhibitors of tubulin polymerization and tyrosine kinase inhibitors.[4]

-

Drug Discovery: Researchers utilize this compound as a starting material to generate large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.[4] The reactive iodine atom serves as a handle for diversification through cross-coupling reactions.[4]

-

Imaging Agents: The presence of the heavy iodine atom makes it a useful precursor for the development of contrast agents for medical diagnostics like X-ray imaging.[4]

-

Other Applications: Beyond pharmaceuticals, it is used to manufacture azo dyes, agrochemicals, and materials for electronics, such as functionalized graphene oxide.[1][7][9]

Key Synthetic Pathways and Workflows

As a versatile intermediate, this compound participates in numerous synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly prominent in modern synthetic chemistry.

Suzuki-Miyaura Coupling Workflow

This reaction forms a new carbon-carbon bond, which is fundamental for constructing the core skeletons of many drug molecules.

Buchwald-Hartwig Amination Workflow

This reaction is one of the most powerful methods for forming carbon-nitrogen bonds, essential for synthesizing aryl amines found in countless pharmaceuticals.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6][17] It causes skin and serious eye irritation and may cause respiratory irritation.[6] Absorption into the body can lead to the formation of methemoglobin.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[4] It is light-sensitive.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound(540-37-4) 1H NMR [m.chemicalbook.com]

- 3. 4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 5. This compound - Sarex Fine [sarex.com]

- 6. IODOANILINE [sdfine.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 540-37-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. This compound(540-37-4) IR Spectrum [chemicalbook.com]

- 13. Benzenamine, 4-iodo- [webbook.nist.gov]

- 14. This compound(540-37-4) MS [m.chemicalbook.com]

- 15. This compound | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. organic-synthesis.com [organic-synthesis.com]

Synthesis of 4-Iodoaniline from aniline

An In-depth Technical Guide to the Synthesis of 4-Iodoaniline from Aniline

Introduction

This compound is a crucial chemical intermediate in various fields, including pharmaceuticals, dye manufacturing, and materials science.[1][2] Its structure, featuring an amino group and an iodine atom on a benzene ring, makes it a versatile precursor for synthesizing more complex molecules, particularly through reactions like diazotization and cross-coupling.[2][3] The synthesis of this compound from aniline can be achieved through several methods, primarily involving electrophilic aromatic substitution. However, the high reactivity of the aniline ring presents challenges, such as over-iodination and oxidation, which can lead to mixtures of products and the formation of tar-like materials.[4]

This technical guide provides a comprehensive overview of the primary synthetic routes from aniline to this compound. It details experimental protocols, presents quantitative data in a comparative format, and illustrates reaction workflows and mechanisms for researchers, scientists, and professionals in drug development.

Synthetic Strategies and Mechanisms

The synthesis of this compound from aniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is also an ortho, para-director, guiding the incoming electrophile to the positions ortho and para to itself.[5] Due to steric hindrance from the amino group, the para position is typically favored, leading to this compound as the major product.

The primary challenge in this synthesis is controlling the reaction's selectivity and preventing side reactions.[4] The high reactivity of aniline can lead to the formation of di- and tri-iodinated products.[4] Furthermore, the electron-rich nature of aniline makes it prone to oxidation by the iodinating agents, which can significantly lower the yield.[4] To address these issues, two main strategies are employed: direct iodination under controlled conditions and a protection-deprotection strategy.

Method 1: Direct Iodination of Aniline

This method involves the direct reaction of aniline with an iodinating agent. Careful control of stoichiometry and reaction conditions is essential to favor mono-iodination and minimize side reactions.

Experimental Protocol: Using Iodine and Sodium Bicarbonate

This classic procedure utilizes elemental iodine as the iodinating agent and sodium bicarbonate as a base to neutralize the hydrogen iodide (HI) formed during the reaction, which helps to drive the reaction forward and prevent the formation of aniline salts.[6][7]

-

Preparation : In a 3-liter beaker, combine aniline (110 g, 1.2 moles), sodium bicarbonate (150 g, 1.8 moles), and 1 liter of water.[7]

-

Cooling : Cool the mixture to 12–15°C by adding a small amount of ice.[7]

-

Iodine Addition : While stirring the mixture vigorously with an efficient mechanical stirrer, add powdered iodine (254 g, 1 mole) in 15–20 g portions over 30 minutes.[7]

-

Reaction : Continue stirring for an additional 20–30 minutes. The reaction is complete when the color of free iodine has nearly vanished.[7]

-

Isolation : Collect the crude this compound, which separates as a dark crystalline mass, by suction filtration on a Büchner funnel. Press the product to remove as much water as possible and allow it to air dry.[7]

-

Purification : Place the crude, dry product in a 2-liter flask with 1 liter of gasoline (b.p. 70–150°C). Heat the mixture in a water bath at 75–80°C under a reflux condenser for about 15 minutes with frequent shaking. Decant the hot gasoline solution into a beaker set in an ice-salt mixture and stir continuously. The this compound will crystallize as nearly colorless needles. Filter the crystals and dry them in the air.[7] The filtrate can be reused for further extractions.[7]

Method 2: Iodination via a Protecting Group Strategy

This is often the preferred method for achieving high selectivity and yield.[4] The highly activating amino group is temporarily converted into a less activating acetamido group (-NHCOCH₃). This protection moderates the ring's reactivity, preventing both oxidation and polysubstitution, and strongly favors mono-iodination at the para position due to steric hindrance.[4] The acetyl group is subsequently removed by hydrolysis to yield the final product.

Experimental Protocol: Iodination of Acetanilide and Hydrolysis

This two-step process involves the formation and iodination of acetanilide, followed by the hydrolysis of the resulting 4-iodoacetanilide.[8]

Step A: Synthesis of 4-Iodoacetanilide

-

Preparation : Dissolve 1 mole of acetanilide in 150 ml of glacial acetic acid.[8]

-

Iodination : While stirring, add a solution of 1 mole of iodine monochloride dropwise. The reaction is exothermic. Continue stirring for several hours.[8]

-

Precipitation : After 12 hours, pour the reaction mixture into 2 liters of water. A precipitate of 4-iodoacetanilide will form.[8]

-

Isolation and Purification : Collect the product by filtration. Wash it with water and a dilute sodium hydroxide solution. Recrystallize the crude material from ethanol to yield pure 4-iodoacetanilide.[8]

Step B: Hydrolysis to this compound

-

Hydrolysis : Boil the 4-iodoacetanilide obtained in the previous step with concentrated hydrochloric acid to hydrolyze the amide bond.[8]

-

Isolation : Upon completion of the reaction (monitored by TLC), cool the solution and neutralize it to precipitate the this compound. The product can then be collected by filtration and purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Direct Iodination of Aniline with I₂/NaHCO₃

| Parameter | Value | Reference |

| Aniline | 110 g (1.2 moles) | [7] |

| Iodine | 254 g (1 mole) | [7] |

| Sodium Bicarbonate | 150 g (1.8 moles) | [7] |

| Solvent | Water (1 L) | [7] |

| Temperature | 12–15°C | [7] |

| Reaction Time | 50-60 minutes | [7] |

| Yield | 165–185 g (75–84%) | [7] |

| Melting Point | 62–63°C | [7] |

Table 2: Iodination via Acetanilide Protecting Group

| Parameter | Value | Reference |

| Step A: Iodination | ||

| Acetanilide | 1 mole | [8] |

| Iodine Monochloride | 1 mole | [8] |

| Solvent | Glacial Acetic Acid (150 ml) | [8] |

| Reaction Time | 12+ hours | [8] |

| Yield (4-Iodoacetanilide) | 90% | [8] |

| Melting Point (4-Iodoacetanilide) | 184°C | [8] |

| Step B: Hydrolysis | ||

| Reagent | Concentrated HCl | [8] |

| Condition | Boiling | [8] |

| Final Product Melting Point | 61-63°C | [8] |

Visualizing the Synthesis

Diagrams created using Graphviz illustrate the experimental workflows and the chemical reaction mechanism.

Experimental Workflows

Caption: Comparative workflows for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the mechanism of electrophilic aromatic substitution for the formation of this compound.

Caption: Mechanism of electrophilic iodination of aniline at the para position.

Conclusion

The synthesis of this compound from aniline can be effectively performed using either direct iodination or a protecting group strategy. The direct iodination method with iodine and sodium bicarbonate is straightforward and provides good yields, though it requires careful control to avoid side reactions.[7] The use of a protecting group, by converting aniline to acetanilide before iodination, offers superior control over the reaction, preventing oxidation and polysubstitution, and leading to high yields of the desired para-substituted product.[4][8] The choice of method depends on the desired scale, purity requirements, and available reagents. This guide provides the necessary data and protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- 1. This compound: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Iodination of Aniline [chemedx.org]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

The Pivotal Role of 4-Iodoaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoaniline, a seemingly simple aromatic compound, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural features—a nucleophilic amino group and a reactive carbon-iodine bond—render it an exceptionally versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the pivotal role of this compound in a variety of powerful cross-coupling reactions, its utility in the synthesis of diverse heterocyclic systems, and its critical application in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: Properties and Significance

This compound (p-iodoaniline) is a white to light-brown crystalline solid, sparingly soluble in water but readily soluble in common organic solvents like ethanol, ether, and chloroform.[1][2] Its strategic importance in organic synthesis stems from the presence of two key functional groups: an amino group, which can be a nucleophile or a directing group, and an iodine atom, which is an excellent leaving group in numerous transition metal-catalyzed cross-coupling reactions.[3][4] This dual functionality allows for sequential and regioselective modifications, making it a highly sought-after intermediate in the synthesis of agrochemicals, dyes, and, most notably, pharmaceuticals.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 540-37-4 | [4] |

| Molecular Formula | C₆H₆IN | [5] |

| Molecular Weight | 219.02 g/mol | [5] |

| Appearance | White to gray-brown crystalline powder | [5] |

| Melting Point | 61-65 °C | [5] |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, chloroform. | [1][2] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive than its bromine or chlorine counterparts in oxidative addition to palladium(0), making it an ideal substrate for a host of cross-coupling reactions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, readily employs this compound to create biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals and advanced materials.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Microwave | 92 | [8] |

| 4-Tolylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [9] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [9] |

| 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O | 110 | 75 | [9] |

| 4-Pyridinylboronic acid | Pd/PCy₃ | K₃PO₄ | Dioxane/H₂O | RT | - | [10] |

To a solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.03 mmol) are then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

Heck-Mizoroki Reaction

The Heck reaction provides a powerful method for the arylation of alkenes. This compound serves as a highly reactive aryl source for the synthesis of substituted anilines bearing alkenyl groups, which are precursors to a variety of complex molecules.

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Table 3: Heck Reaction of this compound with Various Alkenes

| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Methyl acrylate | Pd(OAc)₂ (1) | Na₂CO₃ | DMF | 100 | 89 | [1][11] |

| Styrene | Pd/C | KOAc | Supercritical H₂O | 377 | High | [12] |

| n-Butyl acrylate | Pd/C | NaOAc | DMA | 140 | 80-89 | [1] |

| Acrylamide | Pd(OAc)₂ (1) | Et₃N | NMP | 120 | ~90 | [11] |

In a Schlenk flask, this compound (1.0 mmol), methyl acrylate (1.5 mmol), and sodium carbonate (1.5 mmol) are suspended in anhydrous DMF (5 mL). The mixture is degassed by three freeze-pump-thaw cycles. Palladium(II) acetate (0.02 mmol) is then added, and the flask is backfilled with argon. The reaction mixture is heated to 100 °C and stirred for 6 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the title compound.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. This compound is an excellent substrate for this reaction, providing access to aryl alkynes, which are valuable intermediates in the synthesis of heterocycles and conjugated systems.[12][13][14]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 65 | 95 | [13] |

| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 92 | [3] |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 70 | 88 | [3] |

| Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 90 | [15] |

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed triethylamine (5 mL), PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are added under an argon atmosphere. The reaction mixture is stirred at 65 °C for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This compound can act as the aryl halide component, coupling with a variety of primary and secondary amines to form diarylamines and N-aryl alkylamines.[13][16][17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 5: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Aniline | Pd(OAc)₂ (0.05) | - | t-BuONa | H₂O | 50 | 90 | [18] |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 95 | [17] |

| n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 85 | [17] |

| Diphenylamine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 78 | [2] |

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the desired diarylamine.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.

Benzimidazoles

Benzimidazoles, known for their diverse biological activities, can be synthesized from this compound. A common route involves the initial N-arylation followed by intramolecular cyclization. A more direct approach involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.

Caption: General workflow for the synthesis of 4-iodobenzimidazoles.

A mixture of 4-iodo-1,2-phenylenediamine (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in ethanol (10 mL) is stirred at room temperature. A catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is evaporated. The residue is neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield the 2-aryl-5-iodobenzimidazole.[15]

Carbazoles

Carbazoles, another important class of heterocycles with significant biological and electronic properties, can be synthesized from this compound through intramolecular C-H arylation of N-arylated anilines.

Caption: Synthetic workflow for carbazoles from this compound.

Application in Pharmaceutical Synthesis

The versatility of this compound makes it a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology.[5][6][19]

Synthesis of Axitinib Intermediate

Axitinib is a potent tyrosine kinase inhibitor used for the treatment of renal cell carcinoma. The synthesis of Axitinib can involve intermediates derived from this compound, showcasing its role in constructing complex drug molecules.[20][21][22] A key step often involves a Heck coupling reaction to introduce the vinylpyridine side chain.[21]

Synthesis of Nilotinib Intermediate

Nilotinib is another critical tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia. One of its key intermediates, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, can be synthesized from precursors that may involve this compound or its derivatives in cross-coupling reactions to construct the core structure.[7][23][24]

Conclusion

This compound is an indispensable tool in the arsenal of the modern organic chemist. Its predictable reactivity and the ease with which it participates in a multitude of powerful C-C and C-N bond-forming reactions have solidified its position as a critical building block. From the synthesis of fundamental biaryl structures to the construction of complex heterocyclic systems and life-saving pharmaceuticals, the applications of this compound are both broad and impactful. This guide has provided a detailed overview of its utility, complete with experimental protocols and mechanistic insights, to aid researchers in leveraging the full potential of this versatile molecule in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. calibrechem.com [calibrechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 21. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 22. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]

- 23. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

The Versatility of 4-Iodoaniline: A Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoaniline, a halogenated aromatic amine, has emerged as a pivotal building block in modern organic synthesis and materials science. Its unique structural features, particularly the presence of a reactive iodine atom and a versatile amino group on a benzene ring, render it an invaluable precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its utility in pharmaceutical development, organic synthesis, and materials science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a research and development setting.

Pharmaceutical Applications: A Scaffold for Bioactive Molecules

This compound serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer and anti-inflammatory agents.[1][2] Its facile incorporation into complex molecular architectures through cross-coupling reactions makes it a valuable tool for medicinal chemists.

Synthesis of Combretastatin A-4 Analogs: Potent Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant anti-cancer and anti-angiogenic activities.[3][4] However, its clinical utility is hampered by poor water solubility and isomerization of the active cis-stilbene double bond.[5] this compound is a key intermediate in the synthesis of more stable and soluble CA-4 analogs. A common synthetic strategy involves a Wittig reaction followed by a Suzuki coupling.[3][4][6]

Experimental Protocol: Synthesis of a Combretastatin A-4 Analog

A representative two-step synthesis of a CA-4 analog is outlined below.

Step 1: Wittig Reaction to form a (Z)-Stilbene Intermediate

-

Reactants: Substituted benzaldehyde, corresponding phosphonium ylide.

-

Procedure: A solution of the appropriate phosphonium ylide in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise to generate the ylide. The substituted benzaldehyde is then added, and the reaction is allowed to warm to room temperature and stirred until completion. Work-up and purification by column chromatography yield the (Z)-stilbene product.

Step 2: Suzuki Coupling with a Boronic Acid

-

Reactants: (Z)-Stilbene iodide (prepared from the corresponding stilbene), arylboronic acid, palladium catalyst, base.

-

Procedure: To a solution of the (Z)-stilbene iodide and the arylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added. The mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired combretastatin A-4 analog.

Quantitative Data for Suzuki Coupling in CA-4 Analog Synthesis

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene | 4-formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 | [3] |

| 2 | (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 72 | [3] |

Signaling Pathway: Mechanism of Action of Combretastatin A-4 Analogs

Combretastatin A-4 and its analogs exert their anti-cancer effects by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division.[3][7] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]

Caption: Signaling pathway of Combretastatin A-4 analogs.

Organic Synthesis: A Versatile Precursor for Cross-Coupling Reactions

This compound is a highly effective substrate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental for the construction of C-C bonds and are widely employed in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a biaryl linkage by reacting an aryl halide with an organoboron compound.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reactants: this compound, arylboronic acid, palladium catalyst, base, solvent.

-

Procedure: A mixture of this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) for several hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [10] |

| 2 | 4-Methoxyphenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 85-95 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11]

Experimental Protocol: Sonogashira Coupling of this compound

-

Reactants: this compound, terminal alkyne, palladium catalyst, copper(I) co-catalyst, base, solvent.

-

Procedure: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature or heated until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[12][13]

Quantitative Data for Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 65 | 92 | [12] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | DMF | 80 | 88 | [14] |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[15]

Experimental Protocol: Heck Reaction of this compound

-

Reactants: this compound, alkene, palladium catalyst, base, solvent.

-

Procedure: A mixture of this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., NaOAc or Et₃N) in a polar aprotic solvent (e.g., DMF or DMA) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.[15][16]

Quantitative Data for Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl acrylate | Pd(OAc)₂ (1) | NaOAc | NMP | 120 | 95 | [16] |

| 2 | Styrene | Pd/C (0.1) | NaOAc | DMA | 140 | >99 | [15] |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[17][18]

Experimental Protocol: Ullmann Condensation of this compound

-

Reactants: this compound, phenol, copper catalyst, base, solvent.

-

Procedure: A mixture of this compound (1.0 equiv.), the phenol (1.2 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent (e.g., DMF or dioxane) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.[12][19]

Workflow for Cross-Coupling Reactions of this compound

Caption: Cross-coupling reactions involving this compound.

Materials Science Applications

The reactivity of this compound also extends to the field of materials science, where it is used to functionalize nanomaterials and synthesize high-performance polymers.

Functionalization of Graphene Oxide

This compound can be used to functionalize graphene oxide (GO), a material with a wide range of potential applications in electronics, composites, and sensors.[8] The amino group of this compound can react with the oxygen-containing functional groups on the GO surface, while the iodine atom provides a site for further modification. This functionalization can improve the dispersibility of GO in various solvents and enhance its electrical and thermal properties.[2][20]

Experimental Protocol: Synthesis of this compound Functionalized Graphene Oxide

-

Reactants: Graphene oxide, this compound, reducing agent (optional).

-

Procedure: Graphene oxide is dispersed in a suitable solvent (e.g., water or DMF) through ultrasonication. This compound is added to the dispersion, and the mixture is heated, often in the presence of a reducing agent like hydrazine, to facilitate both the functionalization and reduction of GO. The resulting functionalized reduced graphene oxide (rGO) is then collected by filtration, washed, and dried.[2]

Electrochemical Properties of Functionalized Graphene Oxide

| Material | Specific Capacitance (F/g) | Electron Transfer Rate | Reference |

| Graphene Oxide (GO) | ~150 | Moderate | [21] |

| This compound-rGO | >250 | Enhanced | [2][20] |

Synthesis of Polybenzamides

This compound can be used as a monomer in the synthesis of polybenzamides, a class of aromatic polyamides known for their high thermal stability and mechanical strength.[8]

Experimental Protocol: Synthesis of Polybenzamides

-

Reactants: this compound, diacid chloride (e.g., terephthaloyl chloride), solvent, base.

-

Procedure: In a typical low-temperature solution polymerization, this compound is dissolved in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) containing a base (e.g., pyridine). The solution is cooled, and a diacid chloride is added portion-wise with vigorous stirring. The polymerization is allowed to proceed for several hours, after which the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected, washed, and dried.[22]

Thermal Properties of Polybenzamides

| Polymer | Glass Transition Temp. (T_g) | Decomposition Temp. (T_d) | Reference |

| Poly(p-phenylene terephthalamide) | >350 °C | >500 °C | [22] |

Other Industrial Applications

Azo Dyes Synthesis

This compound is a precursor in the manufacturing of azo dyes, which are widely used as colorants in the textile, printing, and food industries. The synthesis involves two main steps: diazotization of this compound followed by a coupling reaction with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization: this compound is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aromatic amine) dissolved in a basic or acidic medium. The azo dye precipitates out of the solution and is collected by filtration.

This compound is a remarkably versatile and valuable chemical intermediate with a broad spectrum of applications. Its utility in the synthesis of complex pharmaceuticals, its role as a key substrate in fundamental organic reactions, and its application in the development of advanced materials underscore its importance in modern chemical research and industry. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists and researchers seeking to harness the synthetic potential of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 20. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 21. researchgate.net [researchgate.net]

- 22. US4308374A - Process for the preparation of poly-p-phenyleneterephthalamide - Google Patents [patents.google.com]

4-Iodoaniline: A Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoaniline, a simple yet highly versatile aromatic amine, has emerged as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive iodine atom at the para-position of the aniline ring, render it an invaluable synthon for the construction of complex, biologically active molecules. The iodine atom serves as a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2] This reactivity, combined with the directing effects and potential for hydrogen bonding of the amino group, allows for the regioselective synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of targeted therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₆IN | [1] |

| Molecular Weight | 219.02 g/mol | [1] |

| Appearance | Grey to blackish crystalline powder | [1] |

| Melting Point | 63-65 °C | [1] |

| Solubility | Slightly soluble in water, freely soluble in alcohol and diethyl ether. | [1] |

| CAS Number | 540-37-4 | [3] |

Key Applications in Medicinal Chemistry

The utility of this compound as a building block spans a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4][5] Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Kinase Inhibitors in Oncology

A prominent application of this compound derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Trametinib (trade name Mekinist) is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[5][6][7] It is approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[8] The synthesis of Trametinib notably utilizes 2-fluoro-4-iodoaniline as a key starting material, highlighting the importance of the iodoaniline scaffold in accessing this class of therapeutics.[9][10][11]

Pharmacological Data for Trametinib:

| Target | IC₅₀ (nM) | Reference(s) |

| MEK1 | 0.92 | [6] |

| MEK2 | 1.8 | [6] |

The presence of the 2-fluoro-4-iodophenylamino moiety in Trametinib is crucial for its potent and selective inhibition of the MEK enzymes.[12]

MAPK/ERK Signaling Pathway Targeted by Trametinib:

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][13][14] Mutations in components of this pathway, such as BRAF, can lead to its constitutive activation and uncontrolled cell growth. Trametinib exerts its therapeutic effect by inhibiting MEK1/2, thereby blocking downstream signaling to ERK and inhibiting tumor cell proliferation.[5]

Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers. While the direct synthesis of Sorafenib does not typically start from this compound, numerous research efforts have focused on synthesizing Sorafenib analogs to improve its efficacy and overcome resistance.[15][16][17] Some of these analogs, which have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, could potentially be synthesized using this compound derivatives as starting materials, although this is not always the primary reported route.

Pharmacological Data for Selected Sorafenib-inspired VEGFR-2 Inhibitors:

| Compound | VEGFR-2 IC₅₀ (µM) | Reference |

| Sorafenib | 0.069 | [18] |

| Compound 7g (benzofuran hybrid) | 0.072 | [18] |

| Compound 11 (piperazinylquinoxaline) | 0.19 | [19] |

| Compound 23j (triazoloquinoxaline) | 0.0037 | [20] |

VEGFR-2 Signaling Pathway:

VEGF signaling through its receptor VEGFR-2 is a critical pathway for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22][23][24]

Experimental Protocols

The following sections provide illustrative experimental protocols for key reactions involving this compound and its derivatives.

Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (A Key Intermediate for Trametinib)

This protocol describes the formation of a urea linkage, a common structural motif in kinase inhibitors, starting from 2-fluoro-4-iodoaniline.[9]

Materials:

-

2-fluoro-4-iodoaniline

-

N,N'-Carbonyldiimidazole (CDI)

-

Triethylamine (TEA)

-

Cyclopropylamine

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve N,N'-carbonyldiimidazole in DMF.

-

Add triethylamine to the solution.

-

Slowly add a solution of 2-fluoro-4-iodoaniline in DMF to the mixture while cooling in an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 18 hours.

-

Cool the reaction mixture in an ice bath and add cyclopropylamine dropwise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add the reaction mixture dropwise to a stirred mixture of water and toluene.

-

Collect the precipitated solid by filtration and dry to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.

Experimental Workflow:

Conclusion

This compound and its derivatives are undeniably powerful tools in the arsenal of medicinal chemists. The reactivity of the carbon-iodine bond provides a reliable and versatile handle for constructing complex molecular architectures, as exemplified by the successful development of the MEK inhibitor Trametinib. The ability to readily participate in robust and high-yielding cross-coupling reactions makes this compound a favored building block for generating libraries of compounds for high-throughput screening and for the efficient synthesis of targeted therapeutics. As our understanding of disease biology deepens and the demand for novel, highly specific drugs continues to grow, the strategic application of this compound in drug design and development is set to expand, further solidifying its importance in the future of medicine.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 12. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 15. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 18. Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

The Carbon-Iodine Bond in 4-Iodoaniline: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals